[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methyl-butane-1,2-diamine;dichlororuthenium
Description
The exact mass of the compound [4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium is 1208.312958 g/mol and the complexity rating of the compound is 1310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
944450-44-6 |
|---|---|
Molecular Formula |
C65H70Cl2N2O6P2Ru |
Molecular Weight |
1209.2 g/mol |
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C46H44O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-24H,25-26H2,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
UDSABKQFPIPYOT-UHFFFAOYSA-L |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of the compound RuCl2[(S)-(DM-SEGPHOS®)][(S)-DAIPEN] is the heme aggregation process . This process has been reported to be fast and spontaneous at or near water-lipid interfaces. The compound binds to hematin in solution and inhibits aggregation to β-hematin.
Mode of Action
The compound interacts with its target by binding to hematin in solution and inhibiting its aggregation to β-hematin. The heme aggregation inhibition activity of the compound is significantly higher than that of chloroquine diphosphate when measured at the interface of n-octanol-aqueous acetate buffer mixtures under acidic conditions modeling the food vacuole of the parasite.
Biochemical Pathways
The compound affects the heme aggregation process, which is a crucial part of the biochemical pathway in the parasite Plasmodium falciparum. By inhibiting this process, the compound disrupts the normal functioning of the parasite, leading to its death.
Pharmacokinetics
The compound is rapidly hydrolyzed in aqueous solution to [RuCl(OH2)3(CQ)]2[Cl]2, which is probably the active species. Partition coefficient measurements confirmed that the compound is considerably more lipophilic than chloroquine in n-octanol-water mixtures at pH ∼ 5. This suggests that the compound has good bioavailability and can effectively reach its target in the body.
Result of Action
The result of the compound’s action is the inhibition of the heme aggregation process in the parasite Plasmodium falciparum. This leads to the death of the parasite, thus exhibiting antimalarial activity.
Action Environment
The action of the compound is influenced by environmental factors such as the pH and lipid content of the environment. The compound’s heme aggregation inhibition activity is significantly higher at the interface of n-octanol-aqueous acetate buffer mixtures under acidic conditions. This suggests that the compound’s action, efficacy, and stability are influenced by the lipid content and pH of the environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
